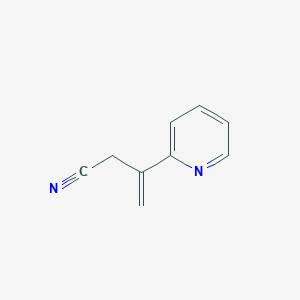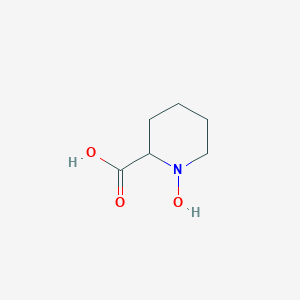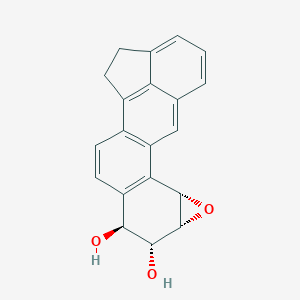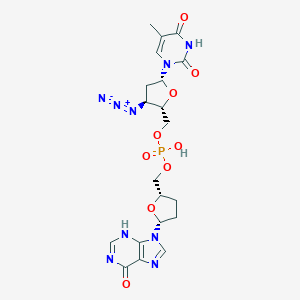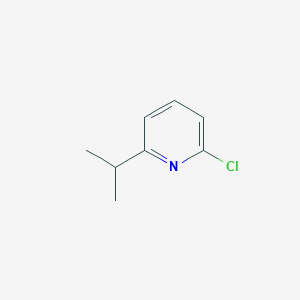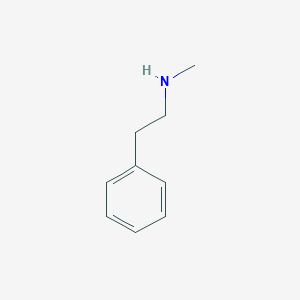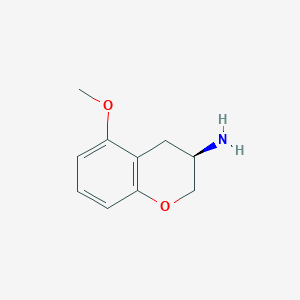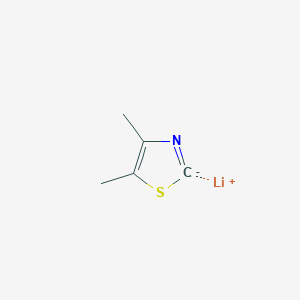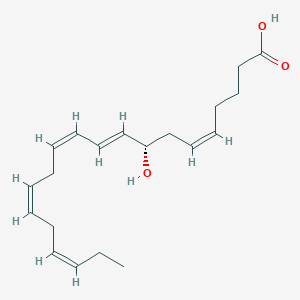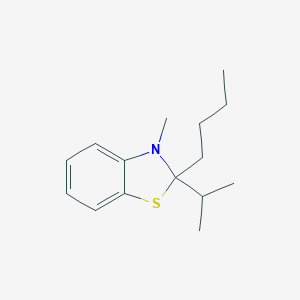
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole (abbreviated as BIT) is a chemical compound that is widely used as a biocide and preservative in various industrial and consumer products. BIT is a member of the benzothiazole family of compounds, which are known for their antimicrobial properties. BIT is particularly effective against bacteria, fungi, and algae, and is used in a variety of applications, including paints, coatings, adhesives, and personal care products.
Mecanismo De Acción
The exact mechanism of action of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is not fully understood, but it is believed to disrupt the cell membrane of microorganisms, leading to cell death. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is also thought to inhibit the growth and reproduction of microorganisms by interfering with DNA synthesis and other metabolic processes.
Efectos Bioquímicos Y Fisiológicos
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been found to have low toxicity to humans and animals, and is generally considered to be safe for use in consumer products. However, some studies have suggested that 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole may have potential health effects, particularly with long-term exposure. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been shown to be a skin sensitizer, and may cause allergic reactions in some individuals. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has also been found to be toxic to aquatic organisms, and may have negative environmental effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is a widely used biocide and preservative, and has many advantages for use in laboratory experiments. It is readily available and relatively inexpensive, and has a broad spectrum of activity against microorganisms. However, 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole also has some limitations, particularly with regard to its toxicity and potential health effects. Careful handling and disposal of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is necessary to avoid exposure and minimize environmental impact.
Direcciones Futuras
There are many potential future directions for research on 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole and its applications. One area of interest is the development of new formulations and delivery methods for 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, to improve its efficacy and reduce its toxicity. Another area of research is the study of the environmental impact of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, and the development of alternative biocides and preservatives that are more environmentally friendly. Finally, there is a need for further research on the potential health effects of 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole, particularly with regard to long-term exposure and chronic toxicity.
Métodos De Síntesis
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole can be synthesized in a number of ways, but the most common method involves the reaction of 2-mercaptobenzothiazole with isobutyraldehyde and n-butylamine. The reaction is typically carried out in the presence of a catalyst, such as p-toluenesulfonic acid, and under reflux conditions. The resulting product is a yellowish liquid with a characteristic odor.
Aplicaciones Científicas De Investigación
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole has been extensively studied for its antimicrobial properties, and has been found to be effective against a wide range of microorganisms, including gram-positive and gram-negative bacteria, fungi, and algae. 2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole is particularly effective against Pseudomonas aeruginosa, a common pathogen that is often resistant to other antimicrobial agents.
Propiedades
Número CAS |
123768-37-6 |
|---|---|
Nombre del producto |
2-Butyl-2-isopropyl-3-methyl-2,3-dihydro-1,3-benzothiazole |
Fórmula molecular |
C15H23NS |
Peso molecular |
249.4 g/mol |
Nombre IUPAC |
2-butyl-3-methyl-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C15H23NS/c1-5-6-11-15(12(2)3)16(4)13-9-7-8-10-14(13)17-15/h7-10,12H,5-6,11H2,1-4H3 |
Clave InChI |
NDSAUICGXJOYOB-UHFFFAOYSA-N |
SMILES |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
SMILES canónico |
CCCCC1(N(C2=CC=CC=C2S1)C)C(C)C |
Sinónimos |
Benzothiazole, 2-butyl-2,3-dihydro-3-methyl-2-(1-methylethyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)

